molecular formula C21H24N2O2S B3997484 1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3997484
M. Wt: 368.5 g/mol
InChI Key: ODNARQGSUWBZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 2-methylbenzoyl chloride, followed by the introduction of the methylsulfanyl phenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens like bromine or chlorine for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-4-(3-METHYLBENZOYL)PIPERAZINE HYDROCHLORIDE: Similar in structure but with a piperazine ring instead of piperidine.

    2-{4-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINYL}ETHANOL HYDROCHLORIDE: Contains a piperazine ring and an ethanol group.

Uniqueness

1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methylbenzoyl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-15-6-3-4-9-19(15)21(25)23-12-10-16(11-13-23)20(24)22-17-7-5-8-18(14-17)26-2/h3-9,14,16H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNARQGSUWBZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.